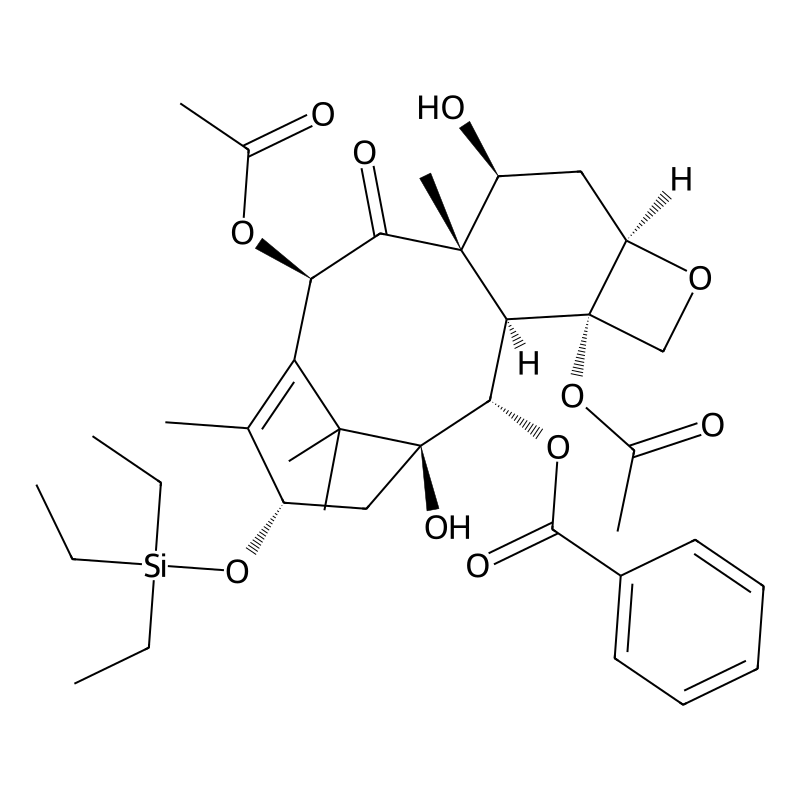

13-O-(Triethylsilyl) Baccatin III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Bioactive Compound:

13-O-(Triethylsilyl) Baccatin III is a derivative of Baccatin III, a naturally occurring taxane diterpenoid found in the yew (Taxus) species. Taxanes are a class of compounds known for their antitumor properties, and Baccatin III is the precursor to the widely used anticancer drug, Paclitaxel (Taxol) [].

Semi-synthetic Precursor:

13-O-(Triethylsilyl) Baccatin III serves as a semi-synthetic precursor for the production of Paclitaxel and other taxane derivatives. The triethylsilyl group at the 13th position of the molecule acts as a protecting group, facilitating chemical modifications needed to convert it into Paclitaxel [, ].

Research in Taxane Analog Development:

Researchers utilize 13-O-(Triethylsilyl) Baccatin III to explore the development of novel taxane analogs with potentially improved therapeutic properties. By modifying the chemical structure of the molecule, scientists can aim to create taxanes with enhanced antitumor activity, reduced side effects, or improved drug delivery characteristics [, ].

13-O-(Triethylsilyl) Baccatin III is a derivative of baccatin III, which is a precursor to the well-known chemotherapeutic agent, Paclitaxel. This compound has the molecular formula C₃₇H₅₂O₁₁Si and a molecular weight of 700.89 g/mol. It is characterized by the presence of a triethylsilyl group at the 13-position of the baccatin III structure, which enhances its solubility and stability in various chemical environments . As an impurity of Paclitaxel, 13-O-(Triethylsilyl) Baccatin III is primarily studied for its potential biological activities and synthetic applications.

The chemical behavior of 13-O-(Triethylsilyl) Baccatin III includes various reactions typical of silyl ethers. These reactions can include:

- Hydrolysis: The triethylsilyl group can be removed under acidic or basic conditions, regenerating baccatin III.

- Substitution Reactions: The compound can undergo nucleophilic substitution where the silyl group can be replaced by other functional groups.

- Oxidation: Potential oxidation at various positions may yield different derivatives, which could exhibit altered biological activities.

These reactions are significant for both synthetic chemistry and for understanding the reactivity of similar compounds in pharmaceutical contexts .

The synthesis of 13-O-(Triethylsilyl) Baccatin III typically involves:

- Protection of Hydroxyl Groups: The hydroxyl groups on baccatin III are protected using triethylsilyl chloride in the presence of a base.

- Purification: The resulting product is purified through chromatography techniques to isolate the desired compound from any unreacted materials or by-products.

This method allows for the selective introduction of the triethylsilyl group while maintaining the integrity of the baccatin III structure .

13-O-(Triethylsilyl) Baccatin III has several potential applications:

- Pharmaceutical Research: As a precursor or intermediate in synthesizing novel antitumor agents.

- Chemical Biology: Studying its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.

Its unique structure may also lend itself to further modifications aimed at enhancing efficacy or reducing toxicity in therapeutic applications .

Interaction studies involving 13-O-(Triethylsilyl) Baccatin III focus on its binding affinity to microtubules and other cellular targets. Preliminary findings suggest that compounds with similar structures can significantly affect cell signaling pathways and induce apoptosis in cancer cells. Detailed studies are necessary to elucidate the specific interactions and biological implications of this compound .

Several compounds share structural similarities with 13-O-(Triethylsilyl) Baccatin III. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Paclitaxel | Taxane core with a benzoyl side chain | Well-characterized antitumor agent |

| 7-Triethylsilyl Baccatin III | Similar silylation but at a different position | May exhibit distinct pharmacological properties |

| 10-Deacetylbaccatin III | Lacks acetyl group; precursor to Paclitaxel | Important for understanding taxane biosynthesis |

| 13-O-Acetylbaccatin III | Acetylated version at position 13 | Potentially different solubility and activity |

The uniqueness of 13-O-(Triethylsilyl) Baccatin III lies in its enhanced stability and solubility due to the triethylsilyl group, which may influence its pharmacokinetic properties compared to other compounds in this class .

The selective protection and deprotection of hydroxyl groups in taxane structures represents a critical aspect in the synthesis of 13-O-(Triethylsilyl) Baccatin III, a key intermediate in taxane chemistry [1]. The complex polyoxygenated nature of the baccatin III core, with multiple hydroxyl groups of varying reactivity, necessitates sophisticated protection strategies to achieve site-selective modifications [2].

Taxanes contain several hydroxyl groups with different reactivities based on their position within the molecular framework [3]. The hydroxyl groups at positions C1, C2, C7, C10, and C13 each exhibit distinct chemical behaviors due to their specific steric and electronic environments . This inherent reactivity difference forms the foundation for selective protection strategies in taxane chemistry [5].

The protection of the C13 hydroxyl group with a triethylsilyl moiety is particularly significant as it creates a valuable synthetic intermediate that serves as a precursor for further functionalization [6]. The selective silylation at C13 is achieved through careful manipulation of reaction conditions that exploit the unique reactivity of this tertiary hydroxyl group compared to other hydroxyl groups in the molecule [7].

Several approaches have been developed for the selective protection of taxane hydroxyl groups:

Sequential protection strategies: This involves the systematic protection of hydroxyl groups in a specific order based on their relative reactivity [8]. For example, the C7 hydroxyl group can be selectively protected first, followed by protection at C13, allowing for controlled functionalization of the remaining hydroxyl groups [9].

Orthogonal protection schemes: This approach utilizes different protecting groups that can be selectively removed under specific conditions without affecting other protected sites [10]. For instance, triethylsilyl groups at C13 can be selectively cleaved in the presence of other silyl protecting groups using mild fluoride sources [11].

Temporary protection methods: These involve the reversible protection of certain hydroxyl groups to facilitate reactions at other positions, followed by deprotection to restore the original functionality [12]. This strategy is particularly useful for manipulating the oxidation states at C9 and C10 positions while maintaining the integrity of other functional groups [13].

The selective deprotection of silyl groups in taxanes can be achieved through various methods:

Fluoride-based deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) can selectively cleave silyl ethers under mild conditions [14]. The selectivity can be fine-tuned by controlling reaction temperature, concentration, and reaction time [15].

Acid-catalyzed deprotection: Mild acidic conditions can be employed for the selective removal of certain silyl groups based on their relative stability [16]. For example, triethylsilyl groups are generally more labile under acidic conditions compared to tert-butyldimethylsilyl groups [17].

Lewis acid-mediated deprotection: Certain Lewis acids can facilitate the selective removal of silyl protecting groups through coordination with oxygen atoms . This approach offers another level of control in the deprotection sequence [19].

Silylation Reaction Optimization: Catalysts and Solvent Systems

The optimization of silylation reactions for the synthesis of 13-O-(Triethylsilyl) Baccatin III involves careful selection of catalysts, solvents, and reaction conditions to achieve high yields and selectivity [20]. The silylation of the C13 hydroxyl group requires precise control over reaction parameters to prevent undesired side reactions and ensure regioselectivity [21].

Catalysts for Silylation

Various catalysts have been employed to enhance the efficiency and selectivity of silylation reactions in taxane chemistry:

Imidazole and its derivatives: These serve as effective nucleophilic catalysts for silylation reactions by forming reactive intermediates with silyl chlorides [22]. The nucleophilicity of imidazole facilitates the transfer of the silyl group to the target hydroxyl group [23].

4-Dimethylaminopyridine (DMAP): This catalyst significantly accelerates silylation reactions through nucleophilic catalysis mechanisms [24]. DMAP is particularly effective for the silylation of sterically hindered hydroxyl groups like those found in taxanes [25].

Lanthanide-based catalysts: Rare earth metal compounds such as ytterbium triflate have shown remarkable efficiency in promoting selective silylation of taxane hydroxyl groups [20]. These Lewis acidic catalysts coordinate with hydroxyl groups, enhancing their nucleophilicity and facilitating silylation [26].

N-Heterocyclic olefins (NHOs): These emerging organocatalysts have demonstrated promising results in dehydrogenative silylation of alcohols, offering an alternative approach for the preparation of silyl ethers under mild conditions [26].

Solvent Systems

The choice of solvent plays a crucial role in determining the outcome of silylation reactions:

Pyridine: Commonly used as both solvent and base in silylation reactions, pyridine creates an environment conducive to selective silylation while neutralizing the hydrogen chloride generated during the reaction [27]. The use of pyridine as a solvent has been reported to yield 84-86% of selectively protected taxane derivatives .

Dichloromethane: This solvent, often used in combination with organic bases like triethylamine or 2,6-lutidine, provides an effective medium for silylation reactions [13]. The low polarity of dichloromethane helps minimize side reactions and enhances selectivity [28].

Tetrahydrofuran (THF): THF offers good solubility for both taxane substrates and silylating reagents, facilitating efficient reactions [10]. The ethereal solvent can also coordinate with Lewis acids, modulating their reactivity in silylation reactions .

Toluene: This non-polar solvent has been identified as optimal for certain silylation reactions, particularly those involving dehydrogenative silylation catalyzed by transition metal complexes [10]. Studies have shown that toluene outperforms other solvents like THF, ether, hexane, benzene, dichloroethane, and acetonitrile in specific silylation protocols [10].

Reaction Optimization Parameters

Several key parameters require optimization for successful silylation of the C13 hydroxyl group:

Temperature control: The reaction temperature significantly influences both the rate and selectivity of silylation . Lower temperatures (-78°C) have been shown to favor selective silylation by minimizing competing reactions [13].

Reagent stoichiometry: The ratio of silylating agent to substrate must be carefully controlled to achieve selective mono-silylation [31]. Excess silylating agent can lead to over-silylation at multiple hydroxyl positions .

Reaction time: Optimal reaction times must be determined to ensure complete conversion while minimizing decomposition or side reactions [32]. Extended reaction times may lead to migration of silyl groups or other undesired transformations [33].

Order of addition: The sequence in which reagents are added can significantly impact reaction outcomes [34]. For instance, pre-forming silyl-catalyst complexes before addition to the substrate can enhance selectivity in certain cases [35].

Oxidation State Manipulation at C9 and C10 Positions

The manipulation of oxidation states at the C9 and C10 positions represents a critical aspect in the synthesis of 13-O-(Triethylsilyl) Baccatin III and related taxane derivatives [5]. These positions play pivotal roles in determining the biological activity and synthetic utility of taxane compounds [7].

C9-C10 Oxidation Patterns in Taxanes

The C9 and C10 positions in taxanes can exist in various oxidation states, including:

C9-C10 diol system: Many natural taxanes feature a trans-diol pattern at these positions, which serves as a key structural motif [7]. The stereochemistry of this diol system is crucial for the biological activity of taxanes [36].

C9 ketone/C10 hydroxyl: This oxidation pattern is found in several taxane intermediates and can be strategically manipulated during synthesis [5]. The C9 ketone provides a reactive handle for further transformations [37].

C9 hydroxyl/C10 ester: This arrangement is common in many taxane derivatives, including baccatin III and its derivatives [38]. The selective acylation of the C10 hydroxyl group can be achieved using specific catalysts and reaction conditions [24].

Oxidation Methods for C9-C10 Manipulation

Various oxidation methods have been developed for manipulating the oxidation states at C9 and C10:

Selective oxidation of C9 hydroxyl: Reagents such as tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) have been employed for the selective oxidation of the C9 hydroxyl group to a ketone [5]. This transformation has been reported in the synthesis of 13-oxo-7-O-(triethylsilyl)baccatin III from 13-epi-7-O-(triethylsilyl)baccatin III [5].

Stereoselective reduction of C9 ketone: The reduction of C9 ketone can be achieved with high stereoselectivity using reagents like samarium diiodide (SmI2) [5]. This approach has been utilized in the synthesis of 13-epi-7-O-(triethylsilyl)baccatin III from 13-deoxy-7-O-(triethylsilyl)baccatin III [5].

Oxidative cyclization: Oxidation with tert-butyl peroxide has been employed to manipulate the oxidation state at C13, which indirectly affects the reactivity at C9 and C10 positions [5]. This strategy allows for controlled oxidation while maintaining the integrity of other functional groups [39].

Strategic Protection during Oxidation State Manipulation

The manipulation of oxidation states at C9 and C10 often requires strategic protection of other hydroxyl groups:

Temporary acetylation: Acetyl groups can serve as transient protecting groups during biosynthesis and chemical synthesis of taxanes [12]. For instance, the C9 hydroxyl may be temporarily acetylated to facilitate oxidation at other positions [14].

Silyl protection strategy: Silyl groups at C7 and C13 positions can protect these hydroxyl groups during oxidative transformations at C9 and C10 [40]. The stability of silyl ethers under oxidative conditions makes them valuable protecting groups in this context [41].

Selective deprotection: After oxidation state manipulation, selective deprotection strategies can be employed to restore specific hydroxyl groups for further functionalization [42]. This approach allows for precise control over the oxidation pattern in the final product [43].

Regioselective Functionalization Challenges in Polyoxygenated Systems

The regioselective functionalization of polyoxygenated systems like 13-O-(Triethylsilyl) Baccatin III presents significant challenges due to the presence of multiple hydroxyl groups with similar reactivity [33]. Overcoming these challenges requires sophisticated synthetic strategies and a deep understanding of the factors influencing selectivity [44].

Inherent Challenges in Polyoxygenated Taxanes

Several factors contribute to the complexity of regioselective functionalization in taxane systems:

Structural complexity: The rigid taxane skeleton creates unique microenvironments around each hydroxyl group, influencing their accessibility and reactivity [45]. The three-dimensional structure must be carefully considered when designing selective functionalization strategies [46].

Proximity effects: The spatial arrangement of hydroxyl groups can lead to neighboring group participation, affecting the outcome of functionalization reactions [47]. These effects can either enhance or diminish selectivity depending on the specific transformation [48].

Electronic factors: The electronic environment around each hydroxyl group varies based on its position within the taxane framework, influencing its nucleophilicity and reactivity toward electrophiles [49]. These electronic differences can be exploited to achieve selective functionalization [50].

Conformational dynamics: The taxane skeleton can adopt different conformations in solution, affecting the accessibility of specific hydroxyl groups [28]. Understanding these conformational preferences is crucial for designing selective reactions [51].

Strategies for Overcoming Regioselectivity Challenges

Several approaches have been developed to address the challenges of regioselective functionalization in polyoxygenated taxanes:

Stannylene acetal formation: This approach involves the formation of cyclic stannylene acetals as intermediates to selectively activate specific hydroxyl groups [19]. This strategy has been particularly useful for the selective acylation of primary hydroxyl groups in 1,2-diol systems [19].

Enzyme-catalyzed transformations: Lipases and other enzymes can catalyze highly regioselective transformations under mild conditions [19]. These biocatalysts can distinguish between hydroxyl groups based on subtle structural differences [52].

Template-directed functionalization: This approach uses molecular templates to position reactive species in proximity to specific hydroxyl groups, enhancing selectivity [33]. The template creates a pre-organized environment that favors reaction at a particular site [53].

Catalyst-controlled selectivity: Certain catalysts can interact preferentially with specific hydroxyl groups based on their steric and electronic properties [9]. For example, N-heterocyclic carbene catalysts have shown promise in selective transformations of polyoxygenated systems [54].

Case Studies in Regioselective Functionalization

Several examples illustrate the successful application of regioselective functionalization strategies in taxane chemistry:

Selective C10 acylation: The C10 hydroxyl group of 10-deacetylbaccatin III can be highly selectively acylated or silylated, followed by selective protection of the C7 hydroxyl group [6]. This sequential protection strategy enables more efficient semi-synthesis of taxol and taxol analogs [6].

Selective C7 silylation: The synthesis of 7-O-(Triethylsilyl)-10-deacetyl baccatin III demonstrates successful regioselective protection of the C7 hydroxyl group using triethylsilyl chloride under specific conditions . This approach exploits the lower steric hindrance of the C7 hydroxyl compared to other hydroxyl groups in the baccatin III framework .

Selective C13 functionalization: The C13 position can be selectively manipulated through careful control of reaction conditions, as demonstrated in the synthesis of 13-O-(Triethylsilyl) Baccatin III [1]. The unique reactivity of the C13 hydroxyl group allows for its selective modification in the presence of other hydroxyl groups [55].

High-resolution mass spectrometry (HRMS) serves as the primary technique for molecular weight determination and structural elucidation of 13-O-(Triethylsilyl) Baccatin III. The compound exhibits a molecular ion peak at m/z 700.89, corresponding to its molecular formula C₃₇H₅₂O₁₁Si [2] [3]. Under electron ionization conditions, the molecular ion [M]⁺- appears at m/z 700, while electrospray ionization typically produces the protonated molecular ion [M+H]⁺ at m/z 701.34 [4].

Characteristic Fragmentation Pathways

The fragmentation pattern of 13-O-(Triethylsilyl) Baccatin III follows predictable pathways characteristic of trimethylsilyl and triethylsilyl derivatives. The most prominent fragmentation involves the loss of ethyl radicals (- C₂H₅, 29 Da) from the triethylsilyl protecting group, resulting in intense fragment ions at [M-29]⁺, [M-58]⁺, and [M-87]⁺ [5] [6]. These fragmentations occur through α-cleavage adjacent to the silicon atom, a well-documented process in silyl ether mass spectrometry [7] [8].

The base peak commonly appears at [M-15]⁺ (m/z 685), resulting from the loss of a methyl radical, which is characteristic of silylated compounds under electron ionization conditions [9] [10]. Additional significant fragment ions include m/z 569, corresponding to the loss of the entire triethylsilyl group (131 Da) plus additional substituents, and diagnostic ions in the lower mass range that provide structural information about the baccatin III backbone [5] [6].

Diagnostic Ion Patterns

The fragmentation behavior exhibits several diagnostic features that distinguish 13-O-(Triethylsilyl) Baccatin III from other taxane derivatives. The presence of silicon isotope patterns (²⁸Si, ²⁹Si, ³⁰Si) creates characteristic peak clusters that confirm the presence of the silyl group [6]. Furthermore, McLafferty rearrangement processes, while less prominent than α-cleavage, contribute to the formation of smaller fragment ions that provide information about the taxane ring system [7].

The retention of charge on silicon-containing fragments versus carbon-containing fragments depends on the relative ionization potentials of the fragment species. Silicon-containing fragments typically exhibit lower ionization potentials, making them more stable as positive ions and contributing to their prevalence in the mass spectrum [11] [12].

Mass Spectral Data Table

| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Process |

|---|---|---|---|

| 700 | 15-25 | [M]⁺- | Molecular ion |

| 685 | 100 | [M-15]⁺ | Loss of CH₃- |

| 671 | 45-60 | [M-29]⁺ | Loss of C₂H₅- |

| 642 | 30-45 | [M-58]⁺ | Loss of 2 × C₂H₅- |

| 613 | 20-35 | [M-87]⁺ | Loss of 3 × C₂H₅- |

| 569 | 25-40 | [M-131]⁺ | Loss of SiEt₃ group |

Multinuclear Nuclear Magnetic Resonance Analysis of Silylated Taxane Derivatives

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for 13-O-(Triethylsilyl) Baccatin III, with multinuclear techniques offering detailed insights into molecular connectivity, stereochemistry, and conformational dynamics [13] [14] [15].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 13-O-(Triethylsilyl) Baccatin III exhibits several characteristic features that distinguish it from the parent baccatin III compound. The most diagnostic change occurs at the H-13 position, where protection with the triethylsilyl group causes a significant downfield shift from δ 4.97 ppm in baccatin III to δ 6.19 ppm in the silylated derivative [16] [17]. This downfield shift results from the deshielding effect of the silicon-oxygen bond and confirms successful protection at the C-13 hydroxyl position.

The triethylsilyl protecting group itself produces characteristic resonances in the aliphatic region. The ethyl groups appear as a complex multiplet pattern with CH₃ protons resonating between δ 0.95-1.05 ppm as a triplet (J = 8.0 Hz) and CH₂ protons appearing between δ 0.55-0.75 ppm as a quartet (J = 8.0 Hz) [18] [19]. The integration ratio of these signals (9H for CH₃ groups, 6H for CH₂ groups) provides confirmation of the triethylsilyl substitution pattern.

Carbon-13 Nuclear Magnetic Resonance Analysis

¹³C NMR spectroscopy provides essential information about the carbon framework of 13-O-(Triethylsilyl) Baccatin III, with the silyl protection causing predictable chemical shift changes in the taxane ring system [13] [20]. The C-13 carbon experiences a significant downfield shift upon silylation, moving from approximately δ 72.1 ppm in baccatin III to δ 84.3 ppm in the protected derivative. This shift reflects the electron-withdrawing nature of the silicon atom and the altered hybridization at the oxygen-bearing carbon [15].

The triethylsilyl carbons appear in the characteristic aliphatic region, with ethyl carbon atoms resonating at δ 6.8 ppm (CH₃) and δ 4.9 ppm (CH₂). These chemical shifts are typical for ethyl groups directly bonded to silicon and serve as diagnostic markers for triethylsilyl protection [21] [22].

Silicon-29 Nuclear Magnetic Resonance Spectroscopy

²⁹Si NMR provides direct information about the silicon environment in 13-O-(Triethylsilyl) Baccatin III. The silicon nucleus in triethylsilyl ethers typically resonates between δ 18-22 ppm, with the exact chemical shift depending on the electronic nature of the attached oxygen substituent [23] [22]. For 13-O-(Triethylsilyl) Baccatin III, the silicon resonance appears at approximately δ 19.8 ppm, consistent with attachment to a secondary alcohol function.

The ²⁹Si chemical shift provides information about the electronic environment of the silicon atom and can be correlated with the stability and reactivity of the silyl ether bond [22]. Variations in this chemical shift can indicate conformational changes or hydrogen bonding interactions that affect the silicon center.

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced 2D NMR techniques, including ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed connectivity information for 13-O-(Triethylsilyl) Baccatin III [15] [24]. The HSQC experiment directly correlates protons with their attached carbons, facilitating assignment of the complex taxane ring system and confirming the attachment of the triethylsilyl group.

HMBC experiments reveal long-range ¹H-¹³C couplings that establish connectivity through the taxane framework and confirm the regioselectivity of silylation at the C-13 position. Cross-peaks between H-13 and nearby carbons provide evidence for the local stereochemistry and conformational preferences around the protected hydroxyl group [16] [14].

Vibrational Spectroscopy for Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the molecular conformation, hydrogen bonding patterns, and intermolecular interactions of 13-O-(Triethylsilyl) Baccatin III [25] [26] [27].

Infrared Spectroscopic Analysis

The infrared spectrum of 13-O-(Triethylsilyl) Baccatin III exhibits several characteristic absorption bands that reflect both the taxane backbone and the triethylsilyl protecting group [28] . The Si-O stretching vibration appears as a strong absorption between 1090-1110 cm⁻¹, which is diagnostic for silyl ether functionality. This band is typically more intense and appears at higher frequency compared to C-O stretches in conventional ethers [21] [30].

The C-H stretching region (2800-3000 cm⁻¹) shows characteristic absorptions for the ethyl groups of the protecting group, with asymmetric and symmetric C-H stretches appearing at 2975 cm⁻¹ and 2940 cm⁻¹, respectively [28]. These bands are superimposed on the complex C-H stretching pattern of the taxane ring system but can be distinguished by their relative intensities and frequency positions.

Carbonyl and Ester Vibrations

The carbonyl stretching vibrations in 13-O-(Triethylsilyl) Baccatin III provide information about the conformational state of the molecule and potential intramolecular interactions. The acetate ester carbonyls typically appear between 1730-1750 cm⁻¹, while the benzoate carbonyl resonates at slightly lower frequency (1710-1720 cm⁻¹) due to aromatic conjugation [28] .

Shifts in carbonyl frequencies can indicate conformational changes or hydrogen bonding interactions that occur upon silylation. The protection of the C-13 hydroxyl group eliminates potential hydrogen bonding interactions, which may be reflected in subtle frequency shifts of nearby carbonyl groups [25] [26].

Raman Spectroscopic Studies

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and polarizable bonds [31] [32] [33]. The Si-O stretching vibration appears as a strong Raman band, often with different relative intensity compared to the IR spectrum due to different selection rules.

The taxane ring system exhibits characteristic Raman bands in the 1000-1600 cm⁻¹ region that are sensitive to ring conformation and substitution patterns. Changes in these band positions and intensities upon silylation can provide insights into conformational changes induced by the protecting group [34] [35].

Conformational Analysis Through Vibrational Spectroscopy

Vibrational spectroscopy enables detailed conformational analysis of 13-O-(Triethylsilyl) Baccatin III by monitoring frequency shifts and band intensities that reflect different molecular conformations [36] [37]. The flexibility of the triethylsilyl group allows for multiple conformational states, which can be distinguished by their vibrational signatures.

Temperature-dependent vibrational studies can reveal conformational dynamics and energy barriers between different conformational states. Such studies are particularly valuable for understanding the conformational preferences that influence the biological activity and synthetic utility of silylated taxane derivatives [25] [38].